(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine
Overview
Description
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(2-ethoxyphenoxy)ethyl]methylamine is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.17835828 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Vinylphosphonium Salt Mediated Reactions : A study by Yavari et al. (2006) explores the addition of catechol to methyl propiolate or ethyl phenylpropiolate in the presence of Ph3P, leading to the production of methyl 2-(1,3-benzodioxol-2-yl)acetate among other compounds. This research opens pathways for the synthesis of complex molecules involving (2,3-dihydro-1,4-benzodioxin-6-ylmethyl) structures and demonstrates the versatility of vinylphosphonium salts in organic synthesis (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate : Xiao and Bing (2006) conducted a study on the synthesis of Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route. This research contributes to the understanding of synthetic pathways involving ethoxyphenoxyethyl structures and showcases the potential for creating enantiomerically pure compounds for further research and development (Cai Xiao & Xie Bing, 2006).
Photopolymerization and Material Science
- Nitroxide-Mediated Photopolymerization : Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked directly to the aminoxyl function, proposed as a photoiniferter. This compound demonstrates significant potential in nitroxide-mediated photopolymerization (NMP2), hinting at applications in creating advanced materials and coatings (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Organic Chemistry and Reaction Mechanisms
- Reactions with Methylamine : Shcherbakov, Burgart, and Saloutin (2005) investigated the reactions of 2-ethoxycarbonyl-5,6,7,8-tetrafluorochromones with methylamine, showcasing diverse outcomes based on solvent nature and the amount of amine used. This study provides insights into the reactivity of compounds with structural similarities to (2,3-dihydro-1,4-benzodioxin-6-ylmethyl) derivatives, emphasizing the complexity and versatility of organic reactions (Shcherbakov, Burgart, & Saloutin, 2005).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(2-ethoxyphenoxy)-N-methylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-22-17-6-4-5-7-18(17)23-11-10-21(2)15-16-8-9-19-20(14-16)25-13-12-24-19/h4-9,14H,3,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBLYTWGYTTXQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(C)CC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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